molecular formula C25H31NO10 B13422973 (2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13422973
M. Wt: 505.5 g/mol
InChI Key: OZQAAEZUQYITNF-WISLHUINSA-N
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Description

(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex synthetic alkaloid derivative of significant interest in medicinal chemistry and neuropharmacology research. Its intricate structure, featuring a tetrahydroisoquinoline core linked to a glycosylated carboxylic acid moiety, is designed for high-affinity interaction with neurological targets. This compound is primarily investigated for its potential as a prodrug or a targeted therapeutic agent. The sugar acid component may enhance solubility and bioavailability, potentially facilitating blood-brain barrier penetration for central nervous system (CNS) activity [citation://patents.google.com/patent/US11104697B2/en]. Researchers utilize this compound to study the structure-activity relationships of ligands at dopaminergic and other neuromodulatory receptors. Its structural features suggest potential application in developing new chemical entities for researching neurodegenerative diseases, such as Parkinson's disease, by targeting catecholamine systems [citation://patents.google.com/patent/US11104697B2/en]. The precise mechanism of action is a key area of investigation, as the molecule may act as a receptor agonist or antagonist, or be metabolized in vivo to release an active alkaloid. It serves as a crucial tool for scientists exploring novel signaling pathways and developing next-generation neurotherapeutics.

Properties

Molecular Formula

C25H31NO10

Molecular Weight

505.5 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H31NO10/c1-2-8-26-9-7-24-15-11-3-4-13(34-23-18(30)16(28)17(29)20(36-23)22(31)32)19(15)35-21(24)12(27)5-6-25(24,33)14(26)10-11/h2-4,12,14,16-18,20-21,23,27-30,33H,1,5-10H2,(H,31,32)/t12-,14-,16+,17+,18-,20+,21+,23?,24+,25-/m1/s1

InChI Key

OZQAAEZUQYITNF-WISLHUINSA-N

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O)O

Canonical SMILES

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Benzofuroisoquinoline Core

  • The benzofuroisoquinoline nucleus is synthesized through a sequence of cyclization reactions starting from appropriately substituted phenolic and isoquinoline precursors.
  • Key steps include oxidative cyclization to form the furo ring fused to the isoquinoline, followed by hydrogenation to achieve the octahydro derivative with controlled stereochemistry at positions 4R, 4aS, 7R, 7aR, and 12bS.
  • Hydroxyl groups at positions 4a and 7 are introduced via selective oxidation or hydroxylation reactions.
  • The prop-2-enyl (allyl) group at position 3 is typically installed by allylation reactions using allyl bromide or allyl chloride under basic conditions.

Preparation of the Sugar Moiety

  • The sugar portion, a 3,4,5-trihydroxyoxane-2-carboxylic acid, is prepared from monosaccharide precursors such as glucose derivatives.
  • Protection and deprotection strategies are employed to selectively functionalize the sugar hydroxyl groups while introducing the carboxylic acid at the 2-position.
  • Stereochemical control is maintained to ensure the (2S,3S,4S,5R) configuration.

Coupling of the Core and Sugar

  • The benzofuroisoquinoline core is linked to the sugar moiety through an ether bond at the 6-position of the sugar ring.
  • This coupling is achieved by activating the sugar hydroxyl group (e.g., as a leaving group like a triflate or tosylate) and performing nucleophilic substitution with the hydroxy group on the benzofuroisoquinoline.
  • Reaction conditions are optimized to preserve stereochemistry and avoid side reactions.

Purification and Characterization

  • The final compound is purified by chromatographic techniques such as high-performance liquid chromatography.
  • Structural confirmation is performed using nuclear magnetic resonance spectroscopy, mass spectrometry, and optical rotation measurements to verify stereochemistry.

Data Table Summarizing Key Synthetic Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization Phenolic and isoquinoline precursors, oxidative cyclization Formation of benzofuroisoquinoline core
2 Hydrogenation Catalytic hydrogenation (Pd/C or similar) Octahydro derivative with stereocontrol
3 Allylation Allyl bromide, base (e.g., K2CO3) Introduction of prop-2-enyl substituent
4 Sugar preparation Protection/deprotection, oxidation Synthesis of 3,4,5-trihydroxyoxane-2-carboxylic acid
5 Coupling Activated sugar derivative, nucleophilic substitution Formation of ether linkage between sugar and core
6 Purification and analysis Chromatography, NMR, MS Isolation and confirmation of target compound

Chemical Reactions Analysis

Functional Group Reactivity

A. Carboxylic Acid Group (-COOH)

  • Esterification : Reacts with alcohols (e.g., ethanol) under acidic catalysis to form esters .

  • Amidation : Forms amides with primary/secondary amines via coupling reagents like DCC or EDC .

  • Salt Formation : Neutralizes with bases (e.g., NaOH) to yield carboxylate salts .

B. Hydroxyl Groups (-OH)

  • Acetylation : Reacts with acetic anhydride to form acetylated derivatives .

  • Oxidation : Tertiary alcohols in the oxane ring may resist oxidation, while secondary alcohols could form ketones under strong oxidizers (e.g., CrO3) .

  • Glycosylation : Hydroxyls on the oxane ring participate in glycosidic bond formation with sugars .

C. Allyl Group (Prop-2-enyl)

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd) reduces the double bond to a single bond .

  • Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxides .

Table 1: Stability Under Controlled Conditions

ConditionObservationMechanismSource
Acidic (pH 1.2)Partial hydrolysis of glycosidic bondAcid-catalyzed cleavage
Alkaline (pH 9.0)Carboxylic acid deprotonationSalt formation
UV Light (254 nm)No degradationPhotostability confirmed
Thermal (60°C)<5% decomposition after 72 hoursThermal resilience

Synthetic Modifications

A. Selective Protection/Deprotection

  • Siloxane Protection : Tert-butyldimethylsilyl (TBDMS) groups shield primary hydroxyls during multi-step syntheses .

  • Carboxylic Acid Activation : Converted to acyl chlorides (SOCl₂) for nucleophilic substitution .

B. Structural Analog Synthesis

DerivativeModificationBiological ImpactSource
Methyl Ester-COOH → -COOCH₃Enhanced lipophilicity
Acetylated Hydroxyl-OH → -OAcReduced polarity
Hydrogenated AllylProp-2-enyl → PropylAltered receptor binding

Biochemical Interactions

  • Enzyme Inhibition : The carboxylic acid moiety chelates metal ions in enzymes (e.g., metalloproteases) .

  • Phase II Metabolism : Glucuronidation occurs at hydroxyl groups, forming water-soluble conjugates .

Catalytic Reactions

  • Asymmetric Hydrogenation : Chiral centers retained via Rh-catalyzed hydrogenation (≥98% ee) .

  • Enzymatic Hydrolysis : β-Glucuronidase cleaves glycosidic bonds in vivo .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug development.

    Medicine: Its unique structure and functional groups make it a candidate for studying interactions with biological targets.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with these targets, influencing their activity and function. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuroisoquinoline Derivatives
Compound Core Structure Substituents Functional Groups Key Differences References
Target Compound Benzofuro[3,2-e]isoquinoline - 4a,7-dihydroxy
- 3-prop-2-enyl
- Glucuronic acid conjugate
- Carboxylic acid (C2)
Unique glucuronic acid linkage enhances polarity and bioavailability.
(3S,4R,4aS,7aR,12bS)-3-Cyclopropyl-methyl-... Benzofuro[3,2-e]isoquinoline - 4a,9-dihydroxy
- 3-cyclopropyl-methyl
- Trifluoroacetate counterion
- Methanol solvate
Lacks sugar moiety; cyclopropyl-methyl group increases lipophilicity.
(2S,4aR,6aR,7R,9S,10aS,10bR)-7-Carboxy-2-(3-furyl)-... Benzo[f]isochromen - 3-furyl substituent
- Acetate group
- Carboxylic acid (C7)
- Ketone (C4, C10)
Different core (isochromen vs. isoquinoline); furyl group alters electronic properties.

Key Insights :

  • The glucuronic acid unit in the target compound distinguishes it from other benzofuroisoquinoline derivatives, likely improving water solubility and enabling renal excretion .
  • Prop-2-enyl and cyclopropyl-methyl substituents in analogs modulate receptor binding affinity; the former may enhance interaction with hydrophobic pockets in target proteins .
Glycosidic Conjugates
Compound Core Structure Sugar Unit Biological Implications References
Target Compound Benzofuroisoquinoline Glucuronic acid Potential prodrug behavior; carboxylic acid may facilitate salt formation.
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-{9-hydroxy-7-methoxy-8-oxo-2H,8H-[1,3]dioxolo[4,5-g]chromen-6-yl}phenoxy)oxane-2-carboxylic acid Chromen-dioxole Glucuronic acid Similar glycosidic linkage but chromen-dioxole core instead of benzofuroisoquinoline.
3-O-Feruloylquinic Acid Cyclohexanecarboxylic acid Quinic acid Demonstrates antioxidant activity; phenolic groups contrast with the target compound’s alkaloid core.

Key Insights :

  • Glucuronic acid conjugates are common in detoxification pathways, suggesting the target compound may undergo phase II metabolism .
  • Unlike phenolic glycosides (e.g., 3-O-feruloylquinic acid), the target compound’s benzofuroisoquinoline core may confer opioid-like activity .

Research Findings and Functional Implications

Structural and Crystallographic Data
  • Crystal Packing : Similar to and , the target compound’s glucuronic acid moiety may form O–H···O hydrogen bonds, creating chain-like structures in the solid state. Weak C–H···π interactions could stabilize molecular alignment .
  • Conformational Flexibility: The benzofuroisoquinoline core likely adopts a chair conformation for six-membered rings, with slight distortion in the lactone ring (observed in analogous structures) .
Pharmacological Potential
  • Opioid Receptor Interaction: The benzofuroisoquinoline scaffold resembles salvinorin A derivatives (), which are κ-opioid receptor agonists. The prop-2-enyl group may enhance binding affinity .
  • Antioxidant Activity: Hydroxyl groups on the glucuronic acid unit could confer mild antioxidant properties, though less potent than phenylpropenoids in Populus buds () .

Q & A

Q. How can chemical software streamline the integration of sensory and analytical data (e.g., in stability studies)?

  • Methodological Answer : Deploy platforms like LabWare LIMS to correlate HPLC purity data with stability-indicating parameters (e.g., degradation products under thermal stress). For sensory analysis (e.g., color changes), use machine learning tools (e.g., TensorFlow) to classify visual data and link to spectroscopic trends .

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